
Toxicological Profile of Isoxathion and its
Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Isoxathion

Cat. No.: B1672642 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Isoxathion (O,O-diethyl O-(5-phenyl-3-isoxazolyl) phosphorothioate) is an organophosphate

insecticide that exerts its toxicity primarily through the inhibition of acetylcholinesterase (AChE),

a critical enzyme in the nervous system.[1][2] Like other organothiophosphates, its toxicity is

largely mediated by its active oxon metabolite.[3][4] This document provides a comprehensive

overview of the toxicological profile of Isoxathion and its metabolites, summarizing key toxicity

data, outlining metabolic pathways, and detailing experimental methodologies based on

available literature. The information is intended to serve as a technical resource for researchers

and professionals involved in toxicology and drug development.

Chemical and Physical Properties
Isoxathion is a yellowish liquid with low water solubility and is unstable in alkaline conditions.
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Property Value Reference

CAS Number 18854-01-8 [3]

Molecular Formula C13H16NO4PS [1]

Molecular Weight 313.31 g/mol [1]

Appearance Yellowish liquid [3]

Water Solubility 1.9 mg/L (at 25 °C) [3]

Boiling Point 160 °C (at 0.15 mm Hg) [3]

Vapor Pressure <1.3 x 10-4 Pa (at 25 °C) [3]

Toxicokinetics and Metabolism
Absorption, Distribution, and Excretion
Following oral administration in male Wistar rats, Isoxathion is rapidly absorbed and

distributed.[1] Peak radioactivity in tissues such as the liver, kidney, and blood occurs

approximately 30 minutes after dosing.[1] Excretion is also rapid, with about 85% of the

administered radioactivity eliminated in the urine and 14% in the feces within 96 hours.[1]

Metabolic Pathway
The metabolism of Isoxathion proceeds through two main phases. The primary pathway

involves bioactivation through oxidative desulfuration to its more potent oxygen analog (oxon),

which is a powerful inhibitor of acetylcholinesterase. This is followed by hydrolysis of the P-O-

isoxazole bond to yield 3-hydroxy-5-phenylisoxazole. This primary metabolite is then

conjugated with glucuronic acid or sulfate before excretion. A secondary, minor pathway

involves the cleavage of the isoxazole ring, leading to the formation of benzoic acid.[3]

In rats, at least eleven metabolites have been detected, with the following four being

structurally identified[1]:

3-hydroxy-5-phenylisoxazole

3-(β-D-glucopyranuronosyloxy)-5-phenylisoxazole (glucuronide conjugate)
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5-phenyl-3-isoxazolyl-sulfate (sulfate conjugate)

Hippuric acid

Mandatory Visualization: Metabolic Pathway of
Isoxathion
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Metabolic activation and detoxification pathway of Isoxathion.
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Mechanism of Action: Acetylcholinesterase
Inhibition
The primary mechanism of toxicity for Isoxathion and its active oxon metabolite is the

inhibition of acetylcholinesterase (AChE).[1][2] AChE is a serine hydrolase responsible for

breaking down the neurotransmitter acetylcholine in synaptic clefts. By irreversibly binding to

the serine residue in the active site of AChE, the Isoxathion oxon prevents the breakdown of

acetylcholine. The resulting accumulation of acetylcholine leads to continuous stimulation of

cholinergic receptors, causing a state of cholinergic crisis characterized by a range of

symptoms affecting the nervous system.[1][4]

Mandatory Visualization: AChE Inhibition Workflow

Synaptic Cleft

Inhibition by Isoxathion Oxon

Acetylcholine (ACh)
Released Acetylcholinesterase

(AChE)

Binds

Postsynaptic
ReceptorBinds

ACh Hydrolysis
(Choline + Acetic Acid)

Catalyzes

Isoxathion Oxon

Signal Termination

Inhibited AChE
(Phosphorylated)

Irreversibly Binds
ACh Accumulation

Prevents Hydrolysis Cholinergic Overstimulation
(Toxicity)

Click to download full resolution via product page

Mechanism of acetylcholinesterase (AChE) inhibition by Isoxathion's active metabolite.

Toxicological Data Summary
The toxicological effects of Isoxathion have been evaluated in a range of studies, from acute

to chronic exposure. The primary endpoint observed is the inhibition of cholinesterase activity.
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Table 1: Acute Toxicity of Isoxathion
Species Route Value Reference

Rat (male) Oral LD50: 242 mg/kg [1]

Rat Oral LD50: 112 mg/kg [3]

Mouse (male) Oral LD50: 112 mg/kg [1]

Mouse (female) Oral LD50: 137 mg/kg [1]

Table 2: Chronic Toxicity and Regulatory Values for
Isoxathion

Study Type Species NOAEL Key Effect Reference

2-Year Chronic Dog
0.2 mg/kg

bw/day

Red Blood Cell

(RBC)

Cholinesterase

Inhibition (>20%)

[5]

Developmental Rabbit
1.0 mg/kg

bw/day

Body Weight

Depression
[5]

Regulatory Value Value Basis Agency Reference

ADI
0.002 mg/kg

bw/day

Based on the 0.2

mg/kg/day

NOAEL from the

chronic dog

study with a 100-

fold safety factor.

Food Safety

Commission of

Japan (FSCJ)

[5]

ARfD
0.003 mg/kg

bw/day

Based on a

NOAEL of 0.03

mg/kg bw from a

human study

with a 10-fold

safety factor.

Food Safety

Commission of

Japan (FSCJ)
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NOAEL: No-Observed-Adverse-Effect Level; ADI: Acceptable Daily Intake; ARfD: Acute

Reference Dose.

Experimental Protocols
Detailed protocols from the original safety assessment studies are not publicly available. The

following sections describe generalized methodologies for key toxicological studies based on

regulatory guidelines and information from study summaries.[1][5]

Animal Metabolism and Toxicokinetic Study (Rat)
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of

Isoxathion.

Test System: Male Wistar rats.[1]

Methodology:

Test Substance: Carbon-14 labeled Isoxathion administered orally (e.g., 20-30 mg/kg).[1]

Sample Collection: Urine, feces, and expired air are collected at timed intervals (e.g., up to

96 hours post-dose).[1]

Distribution Analysis: At selected time points, animals are euthanized, and tissues (liver,

kidney, blood, etc.) are collected. Whole-body autoradiography may be used to visualize

the distribution of the radiolabel.[1]

Metabolite Profiling: Urine and feces samples are analyzed to identify and quantify

metabolites.

Analytical Techniques: Radioactivity is measured using liquid scintillation counting.

Metabolite identification is typically performed using techniques like High-Performance

Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or by comparing

with authentic reference standards.

Mandatory Visualization: General Workflow for a Rat
Metabolism Study
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A generalized workflow for assessing the metabolism of a test chemical in rats.

Chronic Toxicity Study (Dog)
Objective: To determine the long-term toxicity of Isoxathion and establish a No-Observed-

Adverse-Effect Level (NOAEL).
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Test System: Beagle dogs (preferred non-rodent species).

Methodology (Generalized):

Dose Administration: The test substance is administered daily, typically in gelatin capsules

or mixed with food, for a period of 1-2 years.[5] At least three dose levels and a concurrent

control group are used.

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and

food consumption are recorded weekly.

Clinical Pathology: Blood and urine samples are collected at regular intervals (e.g., 3, 6,

12, 18, and 24 months) for hematology, clinical chemistry (including plasma and RBC

cholinesterase activity), and urinalysis.

Pathology: At the end of the study, all animals undergo a full necropsy. Organs are

weighed, and a comprehensive set of tissues is collected and preserved for

histopathological examination.

Developmental Toxicity Study (Rabbit)
Objective: To assess the potential of Isoxathion to cause adverse effects on the developing

fetus.

Test System: Pregnant rabbits (e.g., New Zealand White).

Methodology (Generalized):

Dose Administration: The test substance is administered daily by oral gavage to groups of

mated female rabbits during the period of major organogenesis.

Maternal Observations: Females are observed for clinical signs of toxicity, and body

weight and food consumption are recorded throughout the study.

Fetal Examination: Shortly before the expected day of delivery, females are euthanized,

and the uterus is examined to determine the number of implantations, resorptions, and

live/dead fetuses. Fetuses are weighed, sexed, and examined for external, visceral, and

skeletal malformations and variations.
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Toxicity of Metabolites
While the metabolic pathway has been elucidated, specific quantitative toxicity data (e.g., LD50

or IC50 values) for the primary metabolites of Isoxathion, including 3-hydroxy-5-

phenylisoxazole and the Isoxathion oxon, are not readily available in the reviewed literature.

However, it is well-established that for organothiophosphate insecticides, the corresponding

oxon metabolite is a significantly more potent acetylcholinesterase inhibitor than the parent

compound and is responsible for the majority of the observed neurotoxicity.[4] The hydrolysis

product, 3-hydroxy-5-phenylisoxazole, is expected to have low toxicity as it is the product of a

detoxification reaction and is rapidly conjugated for excretion.[3]

Conclusion
Isoxathion is a moderately toxic organophosphate insecticide. Its toxicological profile is

dominated by its action as an acetylcholinesterase inhibitor, a property that is significantly

enhanced by its metabolic conversion to Isoxathion oxon. The primary route of detoxification is

hydrolysis to 3-hydroxy-5-phenylisoxazole, which is subsequently conjugated and excreted.

Toxicological studies have established a NOAEL of 0.2 mg/kg bw/day from a 2-year dog study,

which has been used to derive an Acceptable Daily Intake (ADI) of 0.002 mg/kg bw/day.[5]

While the main pathways of toxicity and metabolism are understood, a more detailed public

database on the specific toxicity of its major metabolites and more detailed protocols of the

pivotal regulatory studies would allow for a more comprehensive risk assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Isoxathion | C13H16NO4PS | CID 29307 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. Isoxathion (Ref: SL 6711) [sitem.herts.ac.uk]

3. ISOXATHION | 18854-01-8 [chemicalbook.com]

4. Organophosphate - Wikipedia [en.wikipedia.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1672642?utm_src=pdf-body
https://www.benchchem.com/product/b1672642?utm_src=pdf-body
https://en.wikipedia.org/wiki/Organophosphate
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8122146.htm
https://www.benchchem.com/product/b1672642?utm_src=pdf-body
https://www.benchchem.com/product/b1672642?utm_src=pdf-body
https://www.fsc.go.jp/english/evaluationreports/agrichemicalsl_e1.data/kya20110613080_202.pdf
https://www.benchchem.com/product/b1672642?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Isoxathion
https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/413.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8122146.htm
https://en.wikipedia.org/wiki/Organophosphate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672642?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. fsc.go.jp [fsc.go.jp]
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[https://www.benchchem.com/product/b1672642#toxicological-profile-of-isoxathion-and-its-
metabolites]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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